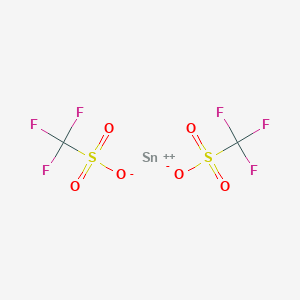
1-Iodo-3-(pentafluorosulfanyl)benzene
Vue d'ensemble
Description
1-Iodo-3-(pentafluorosulfanyl)benzene is a compound that features a benzene ring substituted with an iodo group and a pentafluorosulfanyl (SF5) group. The SF5 group is known for its high electronegativity and ability to stabilize adjacent positive charges, which can significantly influence the reactivity of the benzene ring. Although the provided papers do not directly discuss 1-Iodo-3-(pentafluorosulfanyl)benzene, they provide insights into the chemistry of related pentafluorosulfanyl-substituted aromatic compounds, which can be extrapolated to understand the properties and reactivity of the compound .
Synthesis Analysis
The synthesis of pentafluorosulfanyl-substituted benzene derivatives is typically achieved through direct fluorination or nucleophilic aromatic substitution reactions. For example, 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene was prepared by direct fluorination of related compounds and by fluorodenitration of dinitro derivatives . Although the synthesis of 1-Iodo-3-(pentafluorosulfanyl)benzene is not explicitly described, similar synthetic strategies could potentially be applied, such as the use of vicarious nucleophilic substitution reactions to introduce the iodo substituent.
Molecular Structure Analysis
The molecular structure of pentafluorosulfanyl-substituted benzenes is characterized by the strong electron-withdrawing effect of the SF5 group. This group can influence the electronic distribution within the aromatic ring and activate or deactivate certain positions towards further chemical reactions. The presence of an iodo substituent would also impact the electronic properties of the benzene ring, potentially making it more susceptible to nucleophilic attack at positions ortho and para to the iodo group.
Chemical Reactions Analysis
Pentafluorosulfanyl-substituted benzenes undergo various nucleophilic aromatic substitution reactions. For instance, nitro(pentafluorosulfanyl)benzenes have been shown to participate in direct amination reactions to yield aniline derivatives . The iodo substituent in 1-Iodo-3-(pentafluorosulfanyl)benzene would likely enhance the reactivity towards nucleophilic substitution due to the iodo group's ability to leave as a good leaving group. This could facilitate the introduction of various nucleophiles into the benzene ring, leading to a diverse array of substituted aromatic compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-Iodo-3-(pentafluorosulfanyl)benzene would be influenced by both the iodo and SF5 substituents. The SF5 group is known to impart high thermal and chemical stability to the compounds it is attached to, as well as a significant increase in lipophilicity . The iodo group would contribute to the compound's density and molecular weight. The combination of these substituents would result in a compound with unique properties suitable for applications in materials science and pharmaceutical chemistry, where stability and reactivity are crucial.
Applications De Recherche Scientifique
Direct Amination and Synthesis of SF5-Containing Compounds
- Synthesis of Benzimidazoles, Quinoxalines, and Benzotriazoles : 1-Nitro-4-(pentafluorosulfanyl)benzene, closely related to 1-Iodo-3-(pentafluorosulfanyl)benzene, has been used for the efficient synthesis of SF5-containing benzimidazoles, quinoxalines, and benzotriazoles (Pastýříková et al., 2012).
Electrophilic Introduction of SF5 Arenes
- Novel Reagents for Electrophilic SF5-Arylation : The synthesis of unsymmetrical diaryliodonium salts, including those with SF5-arenes, from iodo-SF5-benzenes, provides efficient means for electrophilic SF5-arylation of carbon and heterocentered nucleophiles (Matsuzaki et al., 2015).
Nucleophilic Aromatic Substitution
- Synthesis of Novel (Pentafluorosulfanyl)benzenes : 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, a compound similar to 1-Iodo-3-(pentafluorosulfanyl)benzene, has been used to produce novel (pentafluorosulfanyl)benzenes with a 3,5-disubstitution pattern (Ajenjo et al., 2016).
Vicarious Nucleophilic Substitution Reactions
- Substitution Reactions for SF5 Aromatics : Vicarious nucleophilic substitutions of hydrogen in nitro(pentafluorosulfanyl)benzenes with carbanions have been shown to provide alkylated products and substituted (pentafluorosulfanyl)anilines, indicating the versatility of these compounds in synthesis (Beier et al., 2011).
Safety And Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315 (Causes skin irritation) and H319 (Causes serious eye irritation) . Precautionary statements include P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P337+P313 (If eye irritation persists: Get medical advice/attention), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P362+P364 (Take off contaminated clothing and wash it before reuse), and P332+P313 (If skin irritation occurs: Get medical advice/attention) .
Propriétés
IUPAC Name |
pentafluoro-(3-iodophenyl)-λ6-sulfane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F5IS/c7-13(8,9,10,11)6-3-1-2-5(12)4-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPPXUPGOUVHFHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)S(F)(F)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F5IS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30381314 | |
| Record name | 1-Iodo-3-(pentafluoro-lambda~6~-sulfanyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30381314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Iodo-3-(pentafluorosulfanyl)benzene | |
CAS RN |
286947-67-9 | |
| Record name | 1-Iodo-3-(pentafluoro-lambda~6~-sulfanyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30381314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Iodophenylsulfur Pentafluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















